Sitaxentan

Description

Properties

IUPAC Name |

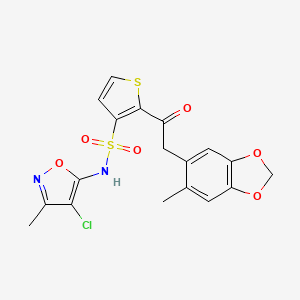

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWXUGHIIBDVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057673 | |

| Record name | Sitaxentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sitaxentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

184036-34-8, 210421-64-0 | |

| Record name | Sitaxentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitaxentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitaxentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sitaxentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SITAXENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sitaxentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Sitaxentan in Pulmonary Hypertension: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitaxentan is a highly selective, orally active endothelin-A (ET-A) receptor antagonist that was developed for the treatment of pulmonary arterial hypertension (PAH). This guide provides a detailed examination of its mechanism of action, from receptor binding and selectivity to downstream signaling and clinical effects. Quantitative data from preclinical and clinical studies are summarized, and the experimental methodologies used to elucidate its function are described. Through a combination of potent and selective ET-A receptor blockade, this compound effectively mitigates the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1) in the pulmonary vasculature, leading to improved hemodynamics and exercise capacity in patients with PAH.

Introduction to the Endothelin System in Pulmonary Hypertension

The endothelin system plays a pivotal role in the pathophysiology of pulmonary hypertension. Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen, is overexpressed in the lung tissue and plasma of PAH patients. ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B.

-

ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 mediates sustained vasoconstriction and cellular proliferation, contributing to the increased pulmonary vascular resistance and vascular remodeling characteristic of PAH.

-

ET-B Receptors: Found on both endothelial and smooth muscle cells. On endothelial cells, ET-B receptor activation leads to the release of vasodilators, namely nitric oxide (NO) and prostacyclin, and is also involved in the clearance of circulating ET-1. Conversely, ET-B receptors on smooth muscle cells, like ET-A receptors, mediate vasoconstriction.

The rationale for selective ET-A receptor antagonism in PAH is to block the detrimental vasoconstrictive and proliferative effects mediated by ET-A receptors while preserving the beneficial vasodilatory and ET-1 clearance functions of endothelial ET-B receptors.[1][2][3]

Molecular Mechanism of Action of this compound

This compound is a competitive antagonist of ET-1 at the ET-A receptor.[4][5] By binding to the ET-A receptor, it prevents the binding of endogenous ET-1, thereby inhibiting its downstream signaling pathways.

Receptor Binding and Selectivity

This compound exhibits a high affinity and remarkable selectivity for the ET-A receptor over the ET-B receptor. This selectivity is a defining characteristic of its pharmacological profile.

Table 1: this compound Receptor Binding and Potency

| Parameter | Value | Notes |

| ET-A Receptor IC50 | 1.4 nM | Concentration causing 50% inhibition of ET-A receptor.[4] |

| ET-A Receptor Ki | 0.43 nM | Inhibitory constant for ET-A receptor binding.[4] |

| ET-A Functional pA2 | 8.0 | A measure of antagonist potency from functional assays.[6] |

| Selectivity for ET-A vs. ET-B | ~6500-7000-fold | Based on comparative binding affinity studies.[1][6] |

Downstream Signaling Pathways

The binding of ET-1 to the ET-A receptor on pulmonary artery smooth muscle cells activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This cascade results in smooth muscle contraction and proliferation.

This compound, by blocking the ET-A receptor, inhibits this signaling cascade at its origin. It has been shown to inhibit ET-1-induced stimulation of phosphoinositide turnover with a Ki of 0.69 nM.[4]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability | 70-100% |

| Time to Maximum Concentration (Tmax) | ~2-4 hours |

| Protein Binding | >99% |

| Metabolism | Hepatic (CYP2C9 and CYP3A4 mediated)[5] |

| Elimination Half-life | 10 hours[5] |

| Excretion | Renal (50-60%) and Fecal (40-50%)[5] |

Clinical Efficacy in Pulmonary Hypertension

Clinical trials, most notably the Sitaxsentan to Relieve Impaired Exercise (STRIDE) program, have demonstrated the efficacy of this compound in patients with PAH.

Table 3: Hemodynamic and Functional Outcomes from the STRIDE-1 Trial (12 Weeks)

| Parameter | Placebo (Change from Baseline) | This compound (100/300mg) (Change from Baseline) | Treatment Effect |

| 6-Minute Walk Distance (m) | -26 | +39 | +65 m |

| Mean Right Atrial Pressure (mmHg) | +2.1 | -1.2 | -3.3 mmHg |

| Mean Pulmonary Arterial Pressure (mmHg) | +0.4 | -4.7 | -5.1 mmHg |

| Cardiac Index (L/min/m²) | -0.09 | +0.38 | +0.47 L/min/m² |

| Pulmonary Vascular Resistance (dyne·s·cm⁻⁵) | +85 | -274 | -359 dyne·s·cm⁻⁵ |

All treatment effects were statistically significant.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro and in vivo experimental models.

Radioligand Binding Assay for Receptor Affinity and Selectivity

This assay is fundamental to determining the binding affinity (Ki) and selectivity of a compound for its receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing either ET-A or ET-B receptors are isolated.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of binding affinity.

Functional Assays for Antagonist Potency

Functional assays, such as measuring the contraction of isolated vascular tissue, are used to determine the functional potency (pA2) of an antagonist.

Methodology:

-

Tissue Preparation: Rings of a blood vessel known to express ET-A receptors (e.g., rabbit femoral artery) are mounted in an organ bath containing a physiological salt solution.

-

Antagonist Incubation: Tissues are pre-incubated with varying concentrations of this compound.

-

Agonist Challenge: A cumulative concentration-response curve to ET-1 is generated.

-

Data Analysis: The degree of rightward shift in the ET-1 concentration-response curve caused by this compound is used to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original response.

Conclusion

This compound's mechanism of action in pulmonary hypertension is centered on its highly selective and potent competitive antagonism of the ET-A receptor. This selectivity allows for the targeted inhibition of ET-1-mediated vasoconstriction and vascular smooth muscle cell proliferation, key drivers of the disease, while preserving the potentially beneficial functions of the ET-B receptor. The preclinical and clinical data robustly support this mechanism, demonstrating significant improvements in hemodynamic parameters and functional capacity in patients with PAH. The experimental protocols outlined provide the foundation for the continued investigation and development of selective endothelin receptor antagonists.

References

- 1. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sitaxsentan therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sitaxsentan (IPI 1040; TBC-11251) | endothelin A receptor (ETA) antagonist | CAS# 184036-34-8 | InvivoChem [invivochem.com]

- 5. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selective endothelin A receptor antagonism with this compound reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of Sitaxentan: A Technical History of a Selective Endothelin-A Receptor Antagonist

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Sitaxentan (formerly TBC-11251) emerged as a promising therapeutic agent for Pulmonary Arterial Hypertension (PAH), a debilitating and life-threatening condition. Its development was underpinned by a targeted pharmacological strategy: highly selective antagonism of the endothelin-A (ETA) receptor. This approach aimed to block the detrimental vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1), a peptide overexpressed in PAH patients, while sparing the potentially beneficial functions of the endothelin-B (ETB) receptor. Developed by Encysive Pharmaceuticals and later acquired by Pfizer, this compound, marketed as Thelin, demonstrated efficacy in improving exercise capacity and hemodynamics in pivotal clinical trials. However, its journey was cut short when post-marketing surveillance revealed an unacceptable risk of fatal liver injury, leading to its voluntary withdrawal from the global market in 2010.[1][2][3] This technical guide provides a comprehensive history of this compound's discovery and development, detailing its mechanism of action, preclinical pharmacology, clinical trial outcomes, and the experimental methodologies that defined its evaluation.

Discovery and Rationale

The discovery of this compound was rooted in the growing understanding of the pathophysiology of PAH, where the potent vasoconstrictor and mitogen, endothelin-1, was identified as a key mediator of the disease.[4] ET-1 exerts its effects through two receptor subtypes:

-

ETA Receptors : Located on vascular smooth muscle cells, their activation leads to profound vasoconstriction and cellular proliferation, contributing directly to the increased pulmonary vascular resistance seen in PAH.[5]

-

ETB Receptors : Found on endothelial cells, their stimulation mediates the clearance of circulating ET-1 and the release of vasodilators like nitric oxide and prostacyclin.

The prevailing hypothesis was that selectively blocking the ETA receptor could offer a more targeted and potentially safer therapeutic approach than non-selective antagonists like bosentan (B193191). This strategy aimed to inhibit the harmful vasoconstriction and remodeling mediated by ETA receptors while preserving the beneficial vasodilatory and ET-1 clearance functions of the ETB receptors.[2][6] this compound was identified as a highly selective, orally active, non-peptide antagonist of the ETA receptor, showing approximately 6,500-fold greater affinity for the ETA receptor compared to the ETB receptor in preclinical studies.[7][8]

Preclinical Pharmacology

This compound underwent a comprehensive preclinical evaluation to characterize its pharmacological, pharmacokinetic, and toxicological profile.

In Vitro Pharmacology

The primary pharmacological activity of this compound was its high-affinity, competitive antagonism of the ETA receptor.

| Parameter | Receptor | Value | Description |

| Selectivity Ratio | ETA vs. ETB | ~6,500-fold | Demonstrates high selectivity for the target ETA receptor over the ETB subtype.[7][8] |

Pharmacokinetics (Preclinical and Clinical)

Pharmacokinetic studies revealed that this compound had properties suitable for once-daily oral administration.

| Parameter | Value | Species / Condition |

| Bioavailability | 70 - 100% | Human |

| Time to Peak (Tmax) | 0.5 - 4 hours | Human |

| Plasma Protein Binding | >99% | Human[9] |

| Terminal Half-life (t1/2) | ~10 hours | Human[3] |

| Metabolism | Hepatic (CYP2C9 and CYP3A4 mediated) | Human[3] |

| Excretion | 50-60% Renal, 40-50% Fecal | Human[3] |

Toxicology

Preclinical safety studies in mice, rats, and dogs identified potential target organs for toxicity at exposures significantly higher than those observed in humans.

| Finding | Species | Notes |

| Hepatic Hypertrophy | Mouse, Rat, Dog | A common finding with drugs metabolized by the liver.[5] |

| Increased Alkaline Phosphatase | Mouse, Dog | An indicator of potential effects on the liver or bone.[5] |

| Coagulopathy | Rat, Dog | Manifested as increased coagulation times.[5] |

| Carcinogenicity | Mouse, Rat | Not found to be carcinogenic in 2-year studies.[5] |

Clinical Development: The STRIDE Trials

The efficacy and safety of this compound in PAH patients were primarily established through a series of pivotal clinical trials known as STRIDE (this compound to Relieve Impaired Exercise).

STRIDE-1

This was a 12-week, randomized, double-blind, placebo-controlled trial evaluating 100 mg and 300 mg once-daily doses of this compound. The study demonstrated significant improvements in exercise capacity and hemodynamics.[6][8]

Table 3.1: Key Efficacy Outcomes from the STRIDE-1 Trial (12 Weeks)

| Endpoint | Placebo Group | This compound 100 mg | This compound 300 mg |

|---|---|---|---|

| Change in 6MWD (meters) | -13 m | +22 m (Placebo-corrected: +35 m, p<0.01)[6][8] | +20 m (Placebo-corrected: +33 m, p<0.01)[6][8] |

| Change in PVR (dyn·s·cm⁻⁵) | +49 | -220 (Placebo-corrected: -269)[10] | -193 (Placebo-corrected: -242)[10] |

| Change in Cardiac Index (L/min/m²) | 0.0 | +0.3 (Placebo-corrected: +0.3)[10] | +0.4 (Placebo-corrected: +0.4)[10] |

| Change in mPAP (mmHg) | +1.0 | -3.0 (Placebo-corrected: -4.0)[10] | -5.0 (Placebo-corrected: -6.0)[10] |

| Improvement in WHO Functional Class | 15% of patients | 29% of patients (p<0.02 vs Placebo)[8] | 30% of patients (p<0.02 vs Placebo)[8] |

STRIDE-2

This 18-week, double-blind, placebo-controlled trial was designed to determine the optimal dose of this compound (50 mg vs. 100 mg) and included an open-label bosentan arm for observational comparison. The results confirmed the efficacy of the 100 mg dose.[3]

Table 3.2: Key Efficacy Outcomes from the STRIDE-2 Trial (18 Weeks)

| Endpoint | Placebo Group | This compound 50 mg | This compound 100 mg | Bosentan (Open-Label) |

|---|---|---|---|---|

| Placebo-Corrected Change in 6MWD (meters) | N/A | +24.2 m (p=0.07)[3] | +31.4 m (p=0.03)[3] | +29.5 m (p=0.05)[3] |

| Improvement in WHO Functional Class | N/A | Not Significant | Significant (p=0.04)[3] | Not Significant |

Safety Profile and Withdrawal

While early trials suggested a favorable safety profile, particularly for the 100 mg dose regarding liver function, the risk of hepatotoxicity remained a concern for the endothelin receptor antagonist class.

Table 3.3: Incidence of Elevated Hepatic Transaminases (>3x ULN)

| Trial | Placebo | This compound 50 mg | This compound 100 mg | This compound 300 mg | Bosentan |

|---|---|---|---|---|---|

| STRIDE-1 [6] | 3% | N/A | 0% | 10% | N/A |

| STRIDE-2 [3] | 6% | 5% | 3% | N/A | 11% |

Despite the seemingly low incidence of liver enzyme elevation at the 100 mg dose in controlled trials, post-marketing surveillance revealed cases of severe, idiosyncratic, and sometimes fatal liver injury. This led Pfizer to voluntarily withdraw this compound from all markets worldwide in December 2010, concluding its clinical use.[1][2]

Key Methodologies

The characterization of this compound relied on established pharmacological and clinical research protocols.

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., ETA or ETB). It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Culture a cell line (e.g., CHO or HEK293 cells) recombinantly expressing a high density of the target human receptor (ETA or ETB).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Perform differential centrifugation to pellet the cell membranes, washing and resuspending the final pellet in an appropriate assay buffer.

-

Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Competitive Binding Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation (typically 5-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]ET-1, at a concentration near its Kd), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 1 µM unlabeled ET-1) to displace all specific binding.

-

Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound).

3. Incubation and Filtration:

-

Incubate the plate (e.g., 60-120 minutes at 37°C) with gentle agitation to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C), which traps the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

-

Convert the IC50 to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Functional Vascular Assay (Schild Analysis)

This ex vivo assay determines the potency and mechanism of an antagonist (e.g., this compound) by measuring its ability to inhibit the functional response (e.g., vasoconstriction) induced by an agonist (ET-1).

1. Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., a Wistar rat) according to approved ethical protocols.

-

Carefully dissect a blood vessel, such as the thoracic aorta or femoral artery.

-

Cut the vessel into small rings (2-3 mm) and mount them in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

2. Equilibration and Viability Test:

-

Allow the tissue rings to equilibrate under a resting tension (e.g., 1-2 grams) for 60-90 minutes.

-

Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).

3. Schild Analysis Protocol:

-

After washing out the KCl and allowing the tissue to return to baseline, obtain a cumulative concentration-response curve for the agonist (ET-1).

-

Wash the tissue thoroughly.

-

Pre-incubate a set of tissue rings with a fixed concentration of the antagonist (this compound) for a set period (e.g., 30-60 minutes).

-

In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for ET-1. A competitive antagonist will cause a rightward shift in the curve without reducing the maximum response.

-

Repeat this process with several different concentrations of this compound.

4. Data Analysis:

-

For each concentration of this compound, calculate the Dose Ratio (DR). The DR is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Construct a Schild plot by graphing log(DR - 1) on the y-axis against the log[Antagonist Molar Concentration] on the x-axis.

-

For a simple competitive antagonist, the plot should be a straight line with a slope of 1.

-

The x-intercept of the regression line is the pA₂ value . The pA₂ is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2. It is a measure of the antagonist's potency.

Visualizations: Pathways and Workflows

Endothelin-A Receptor Signaling Pathway

Caption: Simplified signaling cascade of the Endothelin-A (ETA) receptor and the inhibitory action of this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Logical workflow for determining the binding affinity (Ki) of this compound using a competitive radioligand assay.

Experimental Workflow: Clinical Trial Protocol (STRIDE Model)

Caption: A generalized workflow for a pivotal PAH clinical trial, based on the design of the STRIDE studies.

Conclusion

The story of this compound is a salient case study in modern drug development. It exemplifies the power of a rational, mechanism-based approach to drug design, targeting a key pathological pathway with high selectivity. The preclinical and clinical data robustly supported its efficacy in treating PAH, a disease with high unmet medical need. However, the ultimate failure of this compound due to rare but severe idiosyncratic hepatotoxicity underscores the limitations of pre-market clinical trials in detecting such signals and highlights the critical importance of post-marketing pharmacovigilance. For researchers, the development of this compound remains a valuable technical and scientific endeavor, reinforcing the therapeutic potential of ETA receptor antagonism while serving as a crucial reminder of the paramount importance of safety in the long-term evaluation of any new chemical entity.

References

- 1. STRIDE 1: effects of the selective ET(A) receptor antagonist, sitaxsentan sodium, in a patient population with pulmonary arterial hypertension that meets traditional inclusion criteria of previous pulmonary arterial hypertension trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Treatment of pulmonary arterial hypertension with the selective endothelin-A receptor antagonist sitaxsentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sitaxsentan therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

Sitaxentan chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitaxentan is a potent and highly selective endothelin-A (ET-A) receptor antagonist. It was developed for the treatment of pulmonary arterial hypertension (PAH) and marketed under the trade name Thelin.[1] this compound's mechanism of action involves blocking the vasoconstrictive effects of endothelin-1 (B181129) (ET-1) on the ET-A receptor, leading to vasodilation and a decrease in pulmonary vascular resistance.[2][3] Despite its efficacy, this compound was voluntarily withdrawn from the market in 2010 due to concerns about liver toxicity.[1] This guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, relevant experimental protocols, and the signaling pathway of this compound.

Chemical Structure and Identifiers

This compound is a sulfonamide-class small molecule.[1]

| Identifier | Value |

| IUPAC Name | N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide[3] |

| CAS Number | 184036-34-8[3] |

| Molecular Formula | C₁₈H₁₅ClN₂O₆S₂[3] |

| SMILES | CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2[3] |

| PubChem CID | 216235[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 454.9 g/mol | [3] |

| Appearance | White to beige powder | |

| Boiling Point | 600.4°C at 760 mmHg | [4] |

| Density | 1.6 g/cm³ | [4] |

| LogP | 5.115 | [4] |

| Solubility | Water: 10 mg/mL (clear solution)DMSO: ≥23.8 mg/mL | [5] |

Pharmacological Properties

Mechanism of Action

This compound is a competitive and highly selective antagonist of the endothelin-A (ET-A) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to ET-A receptors on vascular smooth muscle cells, leading to vasoconstriction and cell proliferation.[6] this compound selectively blocks this interaction, resulting in vasodilation and a reduction in pulmonary vascular resistance.[2] It exhibits a significantly higher affinity for the ET-A receptor compared to the endothelin-B (ET-B) receptor, with a selectivity of over 6000-fold.[1] This selectivity is thought to preserve the beneficial functions of ET-B receptor activation, such as nitric oxide production and clearance of ET-1.[1]

Pharmacokinetics

| Parameter | Value | Source |

| Bioavailability | 70% to 100% | [1] |

| Protein Binding | >99% | [1] |

| Metabolism | Hepatic (CYP2C9 and CYP3A4-mediated) | [1] |

| Elimination Half-life | Approximately 10 hours | [1] |

| Excretion | Renal (50% to 60%) and Fecal (40% to 50%) | [1] |

Pharmacodynamics

Clinical trials, such as the STRIDE-1, -2, and -4 studies, demonstrated that this compound treatment in patients with PAH resulted in significant improvements in exercise capacity, as measured by the 6-minute walk distance, and improvements in WHO functional class.[7][8] However, a notable adverse effect was the incidence of elevated liver aminotransferase levels, which ultimately led to its market withdrawal.[1]

| Parameter | Value | Source |

| IC₅₀ for ET-A Receptor | 1 nM | |

| IC₅₀ for ET-B Receptor | 9800 nM | |

| Ki for ET-A Receptor | 0.43 nM | [9] |

Signaling Pathway and Experimental Workflows

Endothelin-A Receptor Signaling Pathway

Activation of the ET-A receptor by endothelin-1 initiates a downstream signaling cascade primarily through Gq/11 proteins.[10][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which ultimately leads to smooth muscle contraction and proliferation.[12][13] this compound blocks the initial binding of ET-1 to the ET-A receptor, thereby inhibiting this entire cascade.

Caption: this compound blocks ET-1 binding to the ET-A receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the inhibitory potency (IC₅₀) of this compound on the ET-A receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for endothelin receptors.[12][14]

Objective: To determine the IC₅₀ value of this compound for the human ET-A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human ET-A receptor (e.g., CHO-K1 cells).

-

[¹²⁵I]ET-1 (radioligand).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled ET-1 for determining non-specific binding.

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[14]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human ET-A receptor to confluency.

-

Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[14]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.[14]

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[14]

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 150 µL of membrane preparation, 50 µL of [¹²⁵I]ET-1 (at a concentration near its Kd, e.g., 0.1 nM), and 50 µL of assay buffer.[12]

-

Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of [¹²⁵I]ET-1, and 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM).[14]

-

Competitive Binding: Add 150 µL of membrane preparation, 50 µL of [¹²⁵I]ET-1, and 50 µL of varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

-

Detection and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

-

In Vitro Vasoconstriction Assay

This protocol is based on standard organ bath techniques to assess the functional antagonism of this compound on ET-1-induced vasoconstriction.[2][16]

Objective: To evaluate the ability of this compound to inhibit ET-1-induced contraction of isolated arterial rings.

Materials:

-

Rat thoracic aorta.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

-

Endothelin-1 (ET-1).

-

This compound.

-

Isolated organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Henseleit solution and clean it of adhering connective tissue.

-

Cut the aorta into rings of 3-4 mm in length.

-

-

Mounting and Equilibration:

-

Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously aerate with carbogen gas.

-

Apply a resting tension of 1.5-2.0 grams and allow the rings to equilibrate for 60-90 minutes, replacing the bath solution every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

Contract the rings with 80 mM KCl to test viability.

-

After washout, pre-contract the rings with phenylephrine (1 µM) and assess endothelium integrity by adding acetylcholine (10 µM). A relaxation of over 80% indicates an intact endothelium.[2]

-

-

Functional Antagonism Assay:

-

After washing out the previous agents, pre-incubate the aortic rings with a specific concentration of this compound or vehicle for a defined period (e.g., 30-60 minutes).

-

Generate a cumulative concentration-response curve to ET-1 (e.g., 1 nM to 10 µM) in the presence of this compound or vehicle.

-

Record the isometric tension at each concentration until a stable plateau is reached.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curves for ET-1 in the presence and absence of this compound.

-

Determine the EC₅₀ values for ET-1 under both conditions to assess the antagonistic effect of this compound.

-

Conclusion

This compound is a well-characterized, highly selective ET-A receptor antagonist with demonstrated efficacy in treating pulmonary arterial hypertension. Its distinct chemical structure and pharmacological profile made it a valuable tool for studying the endothelin system. However, the risk of severe hepatotoxicity associated with its use led to its withdrawal from the market. The information and protocols provided in this guide offer a comprehensive resource for researchers and scientists working in the fields of pharmacology and drug development, particularly those interested in the endothelin pathway and its modulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sitaxsentan (IPI 1040; TBC-11251) | endothelin A receptor (ETA) antagonist | CAS# 184036-34-8 | InvivoChem [invivochem.com]

- 5. raybiotech.com [raybiotech.com]

- 6. Vascular function and endothelin-1: tipping the balance between vasodilation and vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Pharmacokinetics and Pharmacodynamics of Sitaxentan: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Sitaxentan, a highly selective endothelin-A (ET-A) receptor antagonist, was developed for the treatment of pulmonary arterial hypertension (PAH).[1][2] Although it was voluntarily withdrawn from the market in 2010 due to concerns of hepatotoxicity, a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile remains valuable for the ongoing development of endothelin receptor antagonists and for researchers studying the endothelin system.[1][3] This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, incorporating quantitative data, experimental methodologies, and visual representations of key pathways.

Pharmacodynamics: Selective Antagonism of the Endothelin-A Receptor

This compound exerts its therapeutic effect by competitively blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to the ET-A receptor.[1][4] In patients with PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance.[1] By selectively inhibiting the ET-A receptor, this compound was designed to induce pulmonary vasodilation and inhibit vascular smooth muscle cell proliferation, while preserving the potential beneficial effects of ET-B receptor activation, such as nitric oxide production and clearance of circulating ET-1.[3][5] this compound exhibits a high selectivity for the ET-A receptor, with a binding affinity approximately 6500 times greater than for the ET-B receptor.[2][6]

Signaling Pathway of Endothelin-1 and the Action of this compound

The binding of ET-1 to the G-protein coupled receptors ET-A and ET-B initiates a signaling cascade that leads to vasoconstriction. The diagram below illustrates this pathway and the inhibitory action of this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound is characterized by rapid oral absorption, high protein binding, and metabolism primarily through the cytochrome P450 system.[7]

Absorption and Distribution

This compound is well-absorbed after oral administration, with a bioavailability ranging from 70% to 100%.[3][6] It is highly bound to plasma proteins, exceeding 99.5%, predominantly to albumin.[7][8] Food does not have a clinically significant effect on the absorption of a 100 mg oral dose.[9]

Metabolism and Excretion

This compound is extensively metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4/5.[1][8] The major metabolites of this compound have no clinically relevant activity.[8] Following a single 100 mg oral dose of radiolabeled this compound, approximately 55% of the radioactivity is excreted in the urine and 41% in the feces, with only about 1% of the administered dose excreted as unchanged drug in the urine.[8][9] The terminal half-life of this compound at a 100 mg dose is approximately 10 hours.[1][3]

The diagram below illustrates the metabolic and excretion pathways of this compound.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound based on a 100 mg oral dose.

| Parameter | Value | Reference(s) |

| Bioavailability | 70-100% | [3][6] |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [10] |

| Protein Binding | >99.5% | [7][8] |

| Terminal Half-life (t½) | ~10 hours | [1][3] |

| Apparent Oral Clearance (CL/F) | 82.3–94.9 mL/min | [11] |

| Apparent Volume of Distribution (Vz/F) | 64.8–69.6 L | [11] |

| Metabolism | Hepatic (CYP2C9 and CYP3A4/5) | [1][8] |

| Excretion | Urine (~55%), Feces (~41%) | [8][9] |

| Unchanged Drug in Urine | ~1% | [8] |

Clinical Efficacy and Pharmacodynamics

Clinical trials have demonstrated the efficacy of this compound in improving exercise capacity and hemodynamic parameters in patients with PAH.

Key Clinical Trials

The this compound to Relieve Impaired Exercise (STRIDE) program was a series of clinical trials that evaluated the efficacy and safety of this compound in patients with PAH.

-

STRIDE-1: This randomized, placebo-controlled study showed that this compound (100 mg and 300 mg once daily) significantly improved the 6-minute walk distance (6MWD), WHO functional class, and cardiopulmonary hemodynamics in patients with PAH.[2][12]

-

STRIDE-2: This 18-week, double-blind study compared this compound (50 mg and 100 mg) to placebo and open-label bosentan (B193191). The 100 mg this compound and bosentan arms demonstrated similar significant improvements in 6MWD and functional class.[6]

Pharmacodynamic Effects

The table below summarizes the key pharmacodynamic effects of this compound observed in clinical trials.

| Parameter | Effect | Reference(s) |

| 6-Minute Walk Distance (6MWD) | Significant improvement | [12][13] |

| WHO Functional Class | Significant improvement | [12][13] |

| Pulmonary Vascular Resistance Index | Significant reduction | [14] |

| Mean Pulmonary Artery Pressure | Significant reduction | [14] |

| Cardiac Index | Significant improvement | [5] |

Experimental Protocols

A comprehensive understanding of the data requires an appreciation of the methodologies used in the key clinical trials.

STRIDE-1 Trial Protocol

The following workflow diagram outlines the key stages of the STRIDE-1 clinical trial.

Key Methodological Details of STRIDE-1:

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[2][12]

-

Patient Population: Patients with PAH (WHO functional class II, III, or IV).[2]

-

Interventions: Oral this compound 100 mg once daily, this compound 300 mg once daily, or placebo for 12 weeks.[12]

-

Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD).[13]

-

Secondary Endpoints: Change in WHO functional class, time to clinical worsening, and cardiopulmonary hemodynamics.[5][13]

-

Hemodynamic Assessment: Right heart catheterization was performed at baseline and at week 12 to measure parameters such as mean pulmonary artery pressure, pulmonary vascular resistance, and cardiac index.[14]

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms.[5]

Drug-Drug Interactions

This compound's metabolism via CYP2C9 and CYP3A4/5, and its inhibitory effect on CYP2C9, predispose it to several clinically significant drug-drug interactions.

-

Warfarin (B611796): this compound is a moderate inhibitor of CYP2C9 and can significantly increase the exposure to S-warfarin, a substrate of this enzyme. Co-administration of 100 mg this compound once daily increased the AUC of S-warfarin by approximately 96%.[9] This necessitates a reduction in warfarin dosage and careful monitoring of the international normalized ratio (INR).[3]

-

Sildenafil (B151): Co-administration of 100 mg this compound with 100 mg sildenafil resulted in a modest increase in sildenafil exposure (18% increase in Cmax and 28% increase in AUC).[9][15] This interaction was not considered clinically significant, and no dose adjustment was recommended.[15]

-

Cyclosporine: Co-administration with cyclosporine, a potent inhibitor of CYP3A4, resulted in a 6-fold increase in the pre-dose concentrations of this compound.[9]

Conclusion

This compound is a potent and highly selective ET-A receptor antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its efficacy in improving exercise capacity and hemodynamics in PAH patients was established through rigorous clinical trials. However, the risk of severe hepatotoxicity ultimately led to its withdrawal from the market. The detailed understanding of its pharmacology, metabolism, and clinical effects continues to inform the development of safer and more effective therapies targeting the endothelin pathway. This technical guide provides a consolidated resource for researchers and professionals in the field, highlighting the critical interplay between pharmacokinetics and pharmacodynamics in drug development and clinical application.

References

- 1. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimizing endothelin receptor antagonist use in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 10. Endothelin Receptor Antagonist - BioPharma Notes [biopharmanotes.com]

- 11. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical efficacy of sitaxsentan, an endothelin-A receptor antagonist, in patients with pulmonary arterial hypertension: open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of this compound on sildenafil pharmacokinetics and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Sitaxentan's Selectivity for the Endothelin-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitaxentan, a non-peptide, orally active compound, is a highly selective antagonist of the endothelin-A (ETA) receptor. The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. Elevated levels of ET-1 are implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH). This compound's therapeutic potential stems from its ability to selectively block the detrimental effects mediated by the ETA receptor while minimally interfering with the physiological functions of the ETB receptor. This technical guide provides an in-depth analysis of this compound's receptor selectivity, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the ETA receptor over the ETB receptor has been quantified through various in vitro assays. The data, presented in the table below, highlights the significant difference in binding affinity and functional inhibition, which underscores the compound's targeted mechanism of action.

| Parameter | Receptor Subtype | Value (nM) | Selectivity Ratio (ETB/ETA) |

| IC50 | ETA | 1.4[1] | ~7000 |

| ETB | 9800[1] | ||

| Ki | ETA | 0.43[1] | - |

Note: The selectivity ratio based on IC50 values is approximately 7000-fold. Other studies have reported selectivity ratios for this compound as high as ~200,000-fold in human left ventricle binding assays, indicating that the degree of selectivity can be influenced by the specific experimental system and tissue type used[2].

Experimental Protocols

The determination of this compound's receptor selectivity relies on robust in vitro experimental methodologies, primarily radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the ETA and ETB receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human recombinant ETA or ETB receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]-ET-1.

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cultured cells expressing either ETA or ETB receptors are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Competitive Binding: A fixed concentration of [¹²⁵I]-ET-1 is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist binding to the receptor. Common functional assays for endothelin receptors include phosphoinositide turnover assays and intracellular calcium mobilization assays.

Objective: To determine the functional inhibitory potency of this compound by measuring its effect on ET-1-stimulated phosphoinositide hydrolysis.

Materials:

-

Intact cells expressing either ETA or ETB receptors.

-

[³H]-myo-inositol.

-

Endothelin-1 (ET-1).

-

This compound.

-

Lithium chloride (LiCl) to inhibit inositol (B14025) monophosphatase.

-

Ion-exchange chromatography columns.

Procedure:

-

Cell Labeling: Cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation with Antagonist: The labeled cells are pre-incubated with various concentrations of this compound.

-

Stimulation with Agonist: The cells are then stimulated with a fixed concentration of ET-1 in the presence of LiCl.

-

Extraction of Inositol Phosphates: The reaction is terminated, and the water-soluble inositol phosphates are extracted.

-

Quantification: The accumulated [³H]-inositol phosphates are separated and quantified using ion-exchange chromatography.

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the ET-1-stimulated inositol phosphate (B84403) production (IC50) is determined.

Endothelin Signaling Pathway and this compound's Mechanism of Action

Endothelin-1 exerts its physiological and pathophysiological effects by binding to ETA and ETB receptors on various cell types. The activation of these receptors initiates a cascade of intracellular signaling events.

Caption: this compound's selective inhibition of the ETA receptor-mediated signaling pathway.

As depicted in the diagram, the binding of ET-1 to both ETA and ETB receptors activates the Gq protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). The downstream effects are receptor-dependent. ETA receptor activation primarily leads to vasoconstriction and cellular proliferation. In contrast, ETB receptor activation on endothelial cells can lead to the production of nitric oxide and prostacyclin, resulting in vasodilation, and also plays a role in the clearance of circulating ET-1.

This compound's high selectivity for the ETA receptor means it effectively blocks the signaling cascade that leads to vasoconstriction and proliferation, while leaving the beneficial effects of ETB receptor activation, such as vasodilation and ET-1 clearance, largely intact. This selective antagonism is the pharmacological basis for its therapeutic application in conditions characterized by ETA receptor overactivation.

References

Preclinical Profile of Sitaxentan: A Selective Endothelin-A Receptor Antagonist for Pulmonary Arterial Hypertension

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure and vascular resistance, leading to right ventricular failure and premature death.[1] The endothelin (ET) system, particularly the potent vasoconstrictor ET-1, plays a crucial role in the pathophysiology of PAH.[2] Sitaxentan is a highly selective, orally active antagonist of the endothelin-A (ETA) receptor, developed to mitigate the detrimental effects of ET-1 in PAH.[3] This document provides a comprehensive overview of the preclinical studies of this compound, focusing on its receptor selectivity, efficacy in established animal models, relevant experimental protocols, and pharmacokinetic profile.

Mechanism of Action: Selective ETA Receptor Blockade

Endothelin-1 exerts its effects through two receptor subtypes: ETA and ETB.[2] ETA receptors, predominantly found on vascular smooth muscle cells, mediate vasoconstriction and cellular proliferation.[4] In contrast, ETB receptors, located on endothelial cells, are involved in vasodilation through the release of nitric oxide and prostacyclin, and also play a role in clearing circulating ET-1.[2]

This compound was designed to selectively block the ETA receptor, thereby inhibiting the vasoconstrictive and proliferative effects of ET-1 while preserving the beneficial functions of the ETB receptor.[3] This high selectivity is a key feature of its preclinical profile.

Below is a diagram illustrating the endothelin signaling pathway and the targeted action of this compound.

In Vitro Pharmacology: Receptor Binding Affinity and Selectivity

The cornerstone of this compound's preclinical profile is its high selectivity for the ETA receptor over the ETB receptor. This has been quantified through in vitro competitive binding assays.

Data Presentation: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Selectivity (ETB/ETA) |

| This compound | ETA | Competitive Binding | Ki | 0.43[5] | \multirow{2}{*}{~7000x} |

| This compound | ETA | Functional (PI Turnover) | IC50 | 1.4[5] | |

| This compound | ETB | Functional (PI Turnover) | IC50 | 9800[5] |

Note: Selectivity is calculated based on the ratio of IC50 values. A higher value indicates greater selectivity for the ETA receptor.

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of this compound is determined using a competitive radioligand binding assay. This protocol outlines the general steps involved.

Objective: To determine the inhibitory constant (Ki) and IC50 of this compound for ETA and ETB receptors.

Materials:

-

Receptor Source: Cell membranes from a cell line recombinantly expressing human ETA or ETB receptors (e.g., CHO or HEK293 cells).[6]

-

Radioligand: A high-affinity radiolabeled endothelin ligand, typically [125I]ET-1.[6]

-

Test Compound: this compound, dissolved and serially diluted.[7]

-

Assay Buffer: To maintain physiological pH and ionic strength.[8]

-

Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.[8]

-

Scintillation Counter: To quantify radioactivity.[8]

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to confluency.[9]

-

Homogenize the cells in a cold lysis buffer containing protease inhibitors.[9]

-

Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer.[6]

-

Determine the protein concentration of the membrane preparation.[8]

-

-

Assay Setup:

-

In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding.[8]

-

Total Binding: Contains membrane preparation and radioligand.[8]

-

Non-specific Binding (NSB): Contains membrane preparation, radioligand, and a high concentration of unlabeled ET-1 to saturate all receptors.[9]

-

Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of this compound.[9]

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 16-18 hours) at a controlled temperature (e.g., 24°C) to allow the binding to reach equilibrium.[7]

-

-

Filtration:

-

Detection and Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.[6]

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.[10]

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

-

In Vivo Efficacy in PAH Models

The therapeutic potential of this compound has been evaluated in well-established preclinical models of PAH, primarily the monocrotaline- and hypoxia-induced models in rats. These studies demonstrate this compound's ability to attenuate the key pathological features of the disease.

Data Presentation: Efficacy in Rat Models of PAH

| Model | Treatment Regimen | Key Findings | Reference |

| Monocrotaline-Induced PAH | This compound (10 and 50 mg/kg/day in drinking water) for 3 weeks post-injection | Dose-dependently attenuated right ventricular systolic pressure, right heart hypertrophy, and pulmonary vascular remodeling. | [11] |

| Hypoxia-Induced PAH (Prevention) | This compound (15 mg/kg/day in drinking water) during 2 weeks of hypoxia (10% O2) | Attenuated pulmonary hypertension and associated right ventricular hypertrophy; prevented remodeling of small pulmonary arteries. | [11] |

| Hypoxia-Induced PAH (Reversal) | This compound (15 and 30 mg/kg/day in drinking water) for 4 weeks after 2 weeks of untreated hypoxia | Produced a significant, dose-dependent reversal of established pulmonary hypertension, right heart hypertrophy, and pulmonary vascular remodeling. | [11] |

Experimental Protocols: Monocrotaline-Induced PAH in Rats

This model is widely used due to its simplicity and reproducibility in mimicking key aspects of human PAH.[10]

Objective: To induce PAH in rats to evaluate the efficacy of therapeutic agents like this compound.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.[12]

-

Inducing Agent: Monocrotaline (B1676716) (MCT), dissolved in HCl and neutralized.[13]

-

Administration: Syringes for subcutaneous or intraperitoneal injection.

Methodology:

-

Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment.[8]

-

Induction: Administer a single subcutaneous injection of monocrotaline (typically 60 mg/kg).[14][15] This dose is known to induce robust vascular remodeling and right ventricular hypertrophy.[12][13] Control animals receive an equivalent volume of saline.[8]

-

Disease Development: PAH develops over several weeks. Key pathological changes, such as increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH), are typically evident 2-4 weeks post-injection.[12][16]

-

Therapeutic Intervention: Begin treatment with this compound at a specified time point after MCT injection, depending on whether the study aims to assess prevention or reversal of the disease.

-

Endpoint Analysis: At the end of the study period, perform assessments to evaluate disease severity and the effects of treatment. Common endpoints include:

-

Hemodynamic Measurements: Measure RVSP via right heart catheterization.[17]

-

Right Ventricular Hypertrophy: Calculate the Fulton Index (the ratio of the right ventricular free wall weight to the left ventricle plus septum weight [RV/(LV+S)]).[14][18]

-

Histological Analysis: Examine pulmonary vascular remodeling in lung tissue sections.[8]

-

Preclinical Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for translating preclinical findings to clinical applications.

Data Presentation: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | T1/2 (h) | Reference |

| Healthy Human Subjects | 100 mg | Oral | 10.3 - 13.9 | - | 18.7 - 22.5 | 8.6 - 9.6 | [19][20] |

| Rat | - | Oral | Data not specified | Data not specified | Data not specified | ~7 | [21] |

Note: Detailed pharmacokinetic parameters in rats were not available in the reviewed literature, but the terminal half-life was reported. The human data is provided for context.

Key Pharmacokinetic Characteristics:

-

Absorption: this compound is rapidly absorbed after oral administration.[19]

-

Metabolism: It is extensively metabolized by hepatic enzymes, primarily CYP2C9 and CYP3A4.[19][21]

-

Protein Binding: this compound is highly bound to plasma proteins (>99.5%), predominantly albumin.[19]

-

Excretion: In humans, approximately 50-60% of the administered dose is eliminated via the urine, with a small fraction as the unchanged parent drug.[19]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and highly selective ETA receptor antagonist. In vitro studies confirm its high affinity and selectivity for the target receptor. In vivo studies using established animal models of PAH demonstrate its efficacy in attenuating and even reversing key pathological features of the disease, including pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy. While this compound was later withdrawn from the market due to concerns about liver toxicity in humans, its preclinical profile serves as a valuable case study in the development of targeted therapies for pulmonary arterial hypertension.

References

- 1. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Sitaxsentan (IPI 1040; TBC-11251) | endothelin A receptor (ETA) antagonist | CAS# 184036-34-8 | InvivoChem [invivochem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelin Receptor | DC Chemicals [dcchemicals.com]

- 14. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters [mdpi.com]

- 15. Characterization of right ventricular function after monocrotaline-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Right Ventricle Remodeling Metabolic Signature in Experimental Pulmonary Hypertension Models of Chronic Hypoxia and Monocrotaline Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 21. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Molecular Landscape of Sitaxentan: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of the selective endothelin-A (ET-A) receptor antagonist, Sitaxentan, beyond its intended therapeutic target. Developed for researchers, scientists, and drug development professionals, this document consolidates available data on this compound's off-target interactions, with a particular focus on the molecular mechanisms underlying its withdrawal from the market due to severe hepatotoxicity.

While highly selective for the ET-A receptor, preclinical and clinical data have revealed that this compound interacts with other molecular entities, primarily within the liver. These interactions are believed to be central to the idiosyncratic and severe liver injury observed in some patients. This guide summarizes the key off-target interactions, presents available quantitative data, details the experimental protocols used to identify these interactions, and provides visualizations of the implicated pathways and experimental workflows.

Identified Molecular Targets Beyond the ET-A Receptor

The primary off-target effects of this compound identified in the scientific literature are centered on the inhibition of hepatobiliary transporters and interference with mitochondrial function. These interactions disrupt normal liver homeostasis and are considered the principal contributors to this compound-induced liver injury.

Inhibition of Hepatobiliary Transporters

A significant body of evidence points to this compound's ability to inhibit several key transporters in the liver that are crucial for the uptake and efflux of bile acids and other xenobiotics.

-

Bile Salt Export Pump (BSEP/ABCB11): this compound has been shown to be an inhibitor of BSEP, a critical transporter on the canalicular membrane of hepatocytes responsible for the excretion of bile salts into the bile.[1][2] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile salts, a key initiating event in cholestatic liver injury.[3][4]

-

Sodium Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1): this compound also inhibits NTCP, the primary transporter responsible for the uptake of conjugated bile acids from the blood into hepatocytes.[5]

-

Organic Anion-Transporting Polypeptides (OATPs): Inhibition of OATP family members, which are involved in the uptake of a wide range of endogenous and exogenous compounds, including bile acids, has also been reported for this compound.[5]

Notably, significant inhibition of other transporters such as P-glycoprotein (Pgp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2) has not been observed.[1][2]

Interference with Mitochondrial Function and Metabolic Bioactivation

Beyond transporter inhibition, studies have suggested that this compound's hepatotoxicity may be multifactorial, involving direct effects on mitochondrial function and the formation of reactive metabolites.

-

Inhibition of Mitochondrial Respiration: One study indicated that this compound can inhibit mitochondrial respiration in human liver-derived cells, suggesting a potential for mitochondrial-induced liver injury.[6]

-

Formation of Reactive Metabolites: Research has demonstrated that this compound can be bioactivated to a reactive ortho-quinone metabolite.[1] This highly reactive species can form adducts with cellular macromolecules, such as glutathione (B108866), leading to cellular stress and toxicity.[1]

-

High Covalent Binding: this compound has been shown to have a high covalent binding burden, which is a characteristic often associated with idiosyncratic drug-induced liver injury.[6]

Quantitative Data on Off-Target Interactions

The following table summarizes the available quantitative data for this compound's interaction with its identified off-target molecular targets.

| Target | Assay Type | Species | IC50 | Reference |

| Bile Salt Export Pump (BSEP) | Vesicular Transport Assay | Human | 25 µM | [1][2] |

| Sodium Taurocholate Cotransporting Polypeptide (NTCP) | Sandwich-Cultured Human Hepatocytes | Human | Inhibition observed, specific IC50 not provided | [5] |

| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | Transfected Cell Lines | Human | Inhibition observed, specific IC50 not provided | [5] |

| Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) | Transfected Cell Lines | Human | Inhibition observed, specific IC50 not provided | [5] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound's off-target effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for identifying and characterizing the off-target interactions of this compound.

Vesicular Transport Assay for BSEP Inhibition

This in vitro assay is a standard method to assess the inhibitory potential of a compound on the Bile Salt Export Pump.

Objective: To determine the IC50 value of this compound for the inhibition of BSEP-mediated transport of a probe substrate.

Materials:

-

Inside-out membrane vesicles from Sf9 insect cells overexpressing human BSEP (commercially available).

-

Control membrane vesicles from Sf9 cells not expressing BSEP.

-

Radiolabeled probe substrate (e.g., [3H]-Taurocholic acid).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-